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Compound of Interest

3-Chloro-2-iodo-1,1,1-
Compound Name: )
trifluoropropane

Cat. No.: B03§125

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C3H3CIF3I represents a variety of structural and stereoisomers. A
systematic and unambiguous naming system is crucial for clear communication in research,
development, and regulatory contexts. This guide provides an in-depth analysis of the IUPAC
(International Union of Pure and Applied Chemistry) nomenclature for the isomers of
C3H3CIF3I, detailing the rules and their application to ensure accurate and consistent naming.

Understanding the Structural Possibilities

The molecular formula C3H3CIF3I indicates a three-carbon backbone with a combination of
single, double, or triple bonds, substituted with chlorine, iodine, a trifluoromethyl group, and
hydrogen atoms. The principal structural isomers arise from the arrangement of the carbon

skeleton (as a propyl or propenyl chain) and the positions of the various substituents.

Key IUPAC Nomenclature Rules for Halogenated
Unsaturated Hydrocarbons

The naming of these compounds follows a hierarchical set of IUPAC rules:

» Parent Chain Identification: The longest continuous carbon chain containing the principal
functional group (in this case, a double or triple bond) is identified as the parent chain.
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e Numbering the Parent Chain: The chain is numbered to give the lowest possible locants
(numbers) to the principal functional group. If there is a choice, the numbering should give
the lowest locants to the substituents at the first point of difference.

e Naming Substituents: Halogens and the trifluoromethyl group are treated as prefixes and are
listed in alphabetical order (chloro, fluoro, iodo, trifluoromethyl).

o Stereochemistry:

o E/Z Notation for Alkenes: For alkenes with different substituents on each carbon of the
double bond, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign
stereochemistry.[1][2][3] If the highest priority groups on each carbon are on the same side
of the double bond, the configuration is designated as Z (from the German zusammen,
meaning "together"). If they are on opposite sides, the configuration is E (entgegen,
meaning "opposite").

o R/S Notation for Chiral Centers: For molecules containing a stereocenter (a carbon atom
bonded to four different groups), the CIP rules are used to assign the absolute
configuration as R (rectus, right) or S (sinister, left).[1][4][5]

Isomers of C3H3CIF3l and their IUPAC Names

Below is a systematic breakdown of the possible isomers of C3H3CIF3I based on a propene
backbone and their corresponding IUPAC names.

Propene-Based Isomers

These isomers feature a three-carbon chain with one double bond.

Table 1: IUPAC Names of Propene-Based Isomers of C3H3CIF3I
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Structure

IUPAC Name

Stereochemical
Descriptors

1-Chloro-1-iodo-3,3,3-

trifluoroprop-1-ene

This isomer has the double
bond at the C1 position. The
substituents are a chlorine, an

iodine, and a trifluoromethyl

group.

This compound can exist as E
and Z isomers. The CIP priority
of the substituents on Clis | >
Cl. On C2, the priority is -CF3
> H. Therefore, the isomers
are: - (E)-1-Chloro-1-iodo-
3,3,3-trifluoroprop-1-ene -
(2)-1-Chloro-1-iodo-3,3,3-

trifluoroprop-1-ene

1-Chloro-2-iodo-3,3,3-

trifluoroprop-1-ene

In this isomer, the iodine is on
the C2 carbon.

This compound also exhibits
E/Z isomerism. On C1, the
priority is Cl > H. On C2, the
priority is | > -CF3. The
isomers are: - (E)-1-Chloro-2-
iodo-3,3,3-trifluoroprop-1-ene -
(2)-1-Chloro-2-iodo-3,3,3-

trifluoroprop-1-ene

1-Chloro-3-iodo-3,3,3-

trifluoroprop-1-ene

Here, the iodine is on the C3

carbon.

This isomer can exist as E and
Z isomers. On C1, the priority
is Cl > H. On C2, the priority is
-CI(F3) > H. The isomers are: -
(E)-1-Chloro-3-iodo-3,3,3-
trifluoroprop-1-ene - (2)-1-
Chloro-3-iodo-3,3,3-

trifluoroprop-1-ene

2-Chloro-1-iodo-3,3,3-

The chlorine is on the C2

This compound exhibits E/Z
isomerism. On C1, the priority
is | > H. On C2, the priority is
Cl > -CF3. The isomers are: -

trifluoroprop-1-ene carbon. (E)-2-Chloro-1-i0odo-3,3,3-
trifluoroprop-1-ene - (2)-2-
Chloro-1-iodo-3,3,3-
trifluoroprop-1-ene
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This isomer can exist as E and
Z isomers. On C1, the priority
is | > H. On C2, the priority is -
3-Chloro-1-iodo-3,3,3- The chlorine is on the C3 CCI(F3) > H. The isomers are:
trifluoroprop-1-ene carbon. - (E)-3-Chloro-1-iodo-3,3,3-
trifluoroprop-1-ene - (2)-3-
Chloro-1-iodo-3,3,3-

trifluoroprop-1-ene

This compound has a chiral

center at C2. Therefore, it can

) Both chlorine and iodine are exist as two enantiomers: -
3-Chloro-2-iodo-3,3,3- ]
] on the C3 and C2 carbons (R)-3-Chloro-2-iodo-3,3,3-
trifluoroprop-1-ene ) .
respectively. trifluoroprop-1-ene - (S)-3-

Chloro-2-iodo-3,3,3-

trifluoroprop-1-ene

Experimental Protocols for Isomer Identification

The unambiguous identification of a specific isomer of C3H3CIF3I requires a combination of
spectroscopic and spectrometric techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: Will provide information on the number and connectivity of hydrogen atoms. The
chemical shifts and coupling constants will be distinct for each isomer.

e 13C NMR: Will show the number of unique carbon environments.

e 19F NMR: Will be crucial for confirming the presence and environment of the trifluoromethyl

group.

e 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the
complete connectivity of the molecule and confirming the positions of the substituents.

2. Mass Spectrometry (MS):
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e High-resolution mass spectrometry (HRMS) will confirm the elemental composition
(C3H3CIF3I).

e Fragmentation patterns observed in techniques like electron ionization (EI) or collision-
induced dissociation (CID) can provide structural information to differentiate isomers.

3. Vibrational Spectroscopy (Infrared and Raman):
e The C=C stretching frequency will confirm the presence of the double bond.

o The fingerprint region will show characteristic vibrations for the C-ClI, C-1, and C-F bonds,
which will differ slightly between isomers.

4. X-ray Crystallography:

o For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional
structure, including the absolute configuration of chiral centers and the geometry of double
bonds.

Logical Relationships in IUPAC Naming

The process of deriving the IUPAC name for a given isomer of C3H3CIF3I follows a logical
workflow.

Molecular Formula dentify Carbon Skeleton Number Parent Chain Alphabetize Substituents
C3H3CIF3I ‘ > ‘ (.9, Propene) ‘De'e"“‘”e S P““‘”"S‘ > ‘ (Lowest locant for C=C) ‘(Ch\oro‘ lodo, Trifluorometh

Click to download full resolution via product page

Caption: Workflow for IUPAC Naming of C3H3CIF3I Isomers.
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This comprehensive guide provides the necessary framework for accurately naming the
isomers of C3H3CIF3I according to IUPAC standards. The systematic application of these
rules, supported by appropriate analytical data, is essential for unambiguous scientific
communication in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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